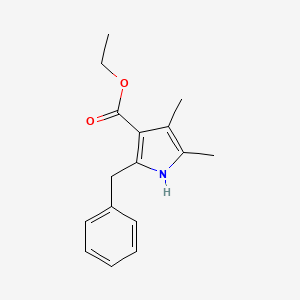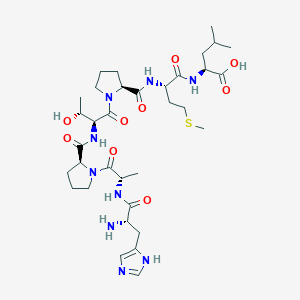
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound features a triazole ring attached to a benzonitrile moiety, with a formyl group at the 4-position of the triazole ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a “click” reaction. This method is widely used due to its efficiency and high yield. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ammonia (NH₃), alcohols (ROH), amines (RNH₂)
Major Products Formed
Oxidation: 4-(4-Carboxy-1H-1,2,3-triazol-1-yl)benzonitrile
Reduction: 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzonitrile
Substitution: Various amides, esters, and other derivatives
Aplicaciones Científicas De Investigación
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases like Alzheimer’s . The compound may also interact with other proteins and receptors, leading to its observed biological activities.
Comparación Con Compuestos Similares
4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can be compared with other triazole derivatives, such as:
4-(1H-1,2,3-Triazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different reactivity and biological activity.
4-(4-Methyl-1H-1,2,3-triazol-1-yl)benzonitrile:
The presence of the formyl group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
916151-00-3 |
|---|---|
Fórmula molecular |
C10H6N4O |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
4-(4-formyltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-8-1-3-10(4-2-8)14-6-9(7-15)12-13-14/h1-4,6-7H |
Clave InChI |
AHSDSROFQPCBPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N2C=C(N=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12613057.png)
![3-[Dimethoxy(propan-2-yl)silyl]propan-1-amine](/img/structure/B12613059.png)
![3-Azabicyclo[3.1.0]hexane, 3-(1-methylethyl)-1-(4-methylphenyl)-](/img/structure/B12613066.png)



![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![1-{5-[(4-Methoxyphenyl)methoxy]pyridin-2(1H)-ylidene}-1-nitrosomethanamine](/img/structure/B12613117.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2-(4-Methylphenyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B12613121.png)
